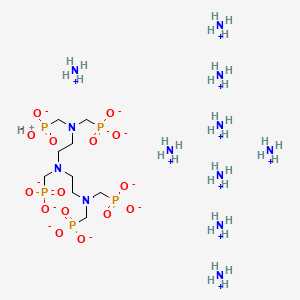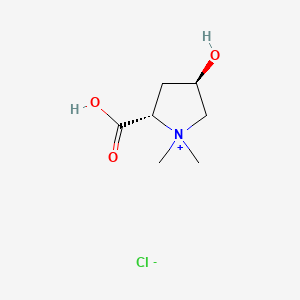
Betonicine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betonicine hydrochloride is a naturally occurring substituted pyrrolidine, specifically known as trans-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium hydroxide, inner salt. It is derived from plants of the Lamiaceae family, including Betonica officinalis. Historically, betonicine was used as an analgesic and continues to be available commercially from herbalists .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betonicine hydrochloride can be synthesized through various methods. One common approach involves the extraction of betonicine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process typically employs accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate betonicine from plant materials .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt. The process may include hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for precise detection and quantification .
Chemical Reactions Analysis
Types of Reactions
Betonicine hydrochloride undergoes various chemical reactions, including:
Oxidation: Betonicine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert betonicine to its reduced forms.
Substitution: Substitution reactions involve replacing functional groups on the betonicine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
Scientific Research Applications
Mechanism of Action
Betonicine hydrochloride exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
Antioxidant Activity: Scavenges free radicals and upregulates cellular antioxidant enzymes such as superoxide dismutase and catalase.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Betonicine hydrochloride is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine. it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Caffeoylputrescine
- Feruloyltyramine
- Floridoside
- Isethionic acid
This compound stands out for its potent bioactivities and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
101198-81-6 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8(2)4-5(9)3-6(8)7(10)11;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
GGQVAWGGOKAHNP-IBTYICNHSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@H]1C(=O)O)O)C.[Cl-] |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)O)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


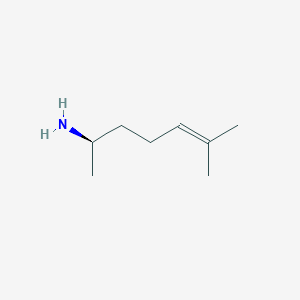



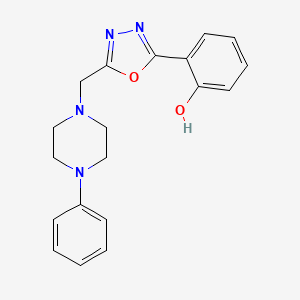
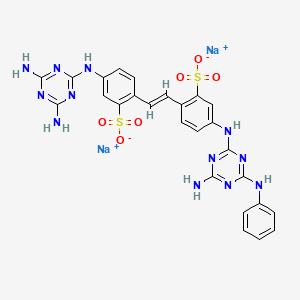
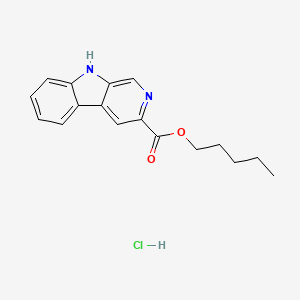
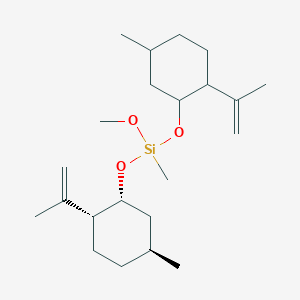

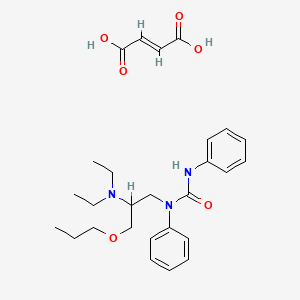

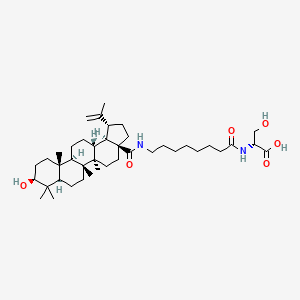
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
